Cipropride
Overview
Description
Cipropride is a chemical compound known for its antiemetic properties, which means it is used to prevent nausea and vomiting. It has been studied for its potential use in cancer chemotherapy to alleviate the side effects of cytostatic agents .
Preparation Methods
Cipropride can be synthesized through various methods. One common approach involves the reaction of specific chemical precursors under controlled conditions. For instance, the S enantiomer of this compound can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol (PEG300) and Tween 80 . The exact synthetic routes and industrial production methods may vary, but they generally involve precise control of reaction conditions to ensure the desired enantiomer is obtained.
Chemical Reactions Analysis
Cipropride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where a halogen atom is introduced, are common.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cipropride has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: It is studied for its effects on biological systems, particularly its antiemetic properties.
Medicine: It is investigated for its potential use in preventing nausea and vomiting in cancer chemotherapy.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
Cipropride exerts its effects by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system. This leads to increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and enhanced gastrointestinal motility .
Comparison with Similar Compounds
Cipropride is similar to other antiemetic agents such as cisapride and metoclopramide. it is unique in its specific mechanism of action and its effectiveness in preventing nausea and vomiting induced by cytostatic agents . Similar compounds include:
Cisapride: Acts on serotonin 5-HT4 receptors to enhance gastrointestinal motility.
Metoclopramide: Acts on dopamine receptors and is used to treat nausea and vomiting.
This compound’s unique combination of properties makes it a valuable compound for research and potential therapeutic use.
Properties
IUPAC Name |
N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYDXWCTJDAEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988119 | |
Record name | N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68475-40-1 | |
Record name | Cipropride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPROPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2VUO6DCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.